molecular formula C12H10N2O3S B6188817 2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid CAS No. 2648941-51-7

2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B6188817
CAS No.: 2648941-51-7
M. Wt: 262.3
InChI Key:
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Description

2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The compound features a benzoylsulfanyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyrazole derivatives is through the reaction of hydrazines with α,β-unsaturated carbonyl compounds The benzoylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzoyl chloride and a suitable thiol

Industrial Production Methods

Industrial production of 2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoylsulfanyl group to a thiol or a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The benzoylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological receptors, modulating their activity and leading to therapeutic effects. The acetic acid moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid can be compared with other pyrazole derivatives such as:

    2-[4-(methylsulfanyl)-1H-pyrazol-1-yl]acetic acid: Similar structure but with a methylsulfanyl group instead of a benzoylsulfanyl group.

    2-[4-(phenylsulfanyl)-1H-pyrazol-1-yl]acetic acid: Similar structure but with a phenylsulfanyl group.

    2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological and chemical properties.

Properties

CAS No.

2648941-51-7

Molecular Formula

C12H10N2O3S

Molecular Weight

262.3

Purity

95

Origin of Product

United States

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